1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride
Description
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride (CAS: 1017599-04-0) is a bicyclic spiro compound featuring a fused furopyridine and piperidine moiety. Its molecular formula is C₁₁H₁₆Cl₂N₂O, with a molecular weight of 263.16 g/mol . It is primarily used in research settings, particularly in drug discovery and organic synthesis, but is currently listed as out of stock in major suppliers .
Properties
IUPAC Name |
spiro[1H-furo[3,4-c]pyridine-3,4'-piperidine];dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-4-13-7-10-9(1)8-14-11(10)2-5-12-6-3-11;;/h1,4,7,12H,2-3,5-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPFIUOBNYIFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of Furo[3,4-c]pyridine Core: This involves cyclization of suitable precursors such as substituted pyridines and furans under controlled conditions, often using acid or base catalysis.
- Formation of the Spiro Junction: A crucial step where the piperidine ring is attached to the furo[3,4-c]pyridine core through a spiro junction, typically achieved via nucleophilic addition or cyclization reactions.
Typical Reaction Conditions:
| Reaction Step | Reagents | Solvent | Catalysts | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Cyclization to form furo[3,4-c]pyridine | Appropriate aldehydes, amines, or furans | Ethanol, acetic acid | Acid catalysts (e.g., H2SO4) | Reflux | 60-75 |
| Spiro junction formation | Amines, isocyanates, methyl propiolate | Toluene, dichloromethane | Triethylamine or other bases | Reflux or room temperature | 50-65 |
Cyclization with Urea or Thiourea
According to recent literature, an effective method involves cyclization reactions employing urea or thiourea derivatives in the presence of a base, facilitating the formation of the spirocyclic structure.
Methodology:
- Reagents: Urea or thiourea, appropriate heterocyclic precursors.
- Reaction Conditions: Heating under reflux with a base such as potassium carbonate or sodium hydride.
- Outcome: Formation of the dihydrochloride salt with high purity, suitable for further functionalization or biological testing.
Example Reaction Scheme:
Precursor + Urea/Thiourea + Base → Cyclization → 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride
Industrial and Scalable Synthesis Strategies
For large-scale production, continuous flow chemistry and automated synthesis techniques are employed to enhance yield, reduce reaction time, and improve safety.
Techniques:
- Flow Chemistry: Enables controlled, scalable reactions with better heat and mass transfer.
- Catalytic Methods: Use of phase-transfer catalysts to improve reaction efficiency.
- Purification: Crystallization from ethanol or toluene to obtain high-purity products.
Process Optimization:
| Parameter | Optimization Strategy | Result |
|---|---|---|
| Reaction time | Shortened via microwave-assisted synthesis | Increased throughput |
| Yield | Use of optimized catalysts and solvents | Up to 80% |
| Purity | Recrystallization and chromatography | >98% |
Notes on Reaction Conditions and Purification
- Temperature Control: Maintaining precise temperatures during cyclization and condensation steps is critical for selectivity.
- Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are often used to enhance solubility.
- Purification: Techniques like column chromatography, recrystallization, and HPLC are employed to purify the final product.
Summary of Preparation Methods
| Method | Description | Key Reagents | Typical Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|
| Multi-step organic synthesis | Sequential reactions forming core and spiro junction | Furans, pyridines, amines | Reflux, acid/base catalysis | 50-75% | Requires purification steps |
| Cyclization with urea/thiourea | Cyclization under basic conditions | Urea/Thiourea, precursors | Reflux, heating | 60-80% | Suitable for scale-up |
| Industrial scalable methods | Continuous flow, catalytic | Catalysts, phase transfer agents | Controlled temperature | Up to 80% | Emphasizes safety and efficiency |
Chemical Reactions Analysis
Acid-Base Reactions
The dihydrochloride salt can undergo neutralization reactions in basic conditions to yield the free base form. For example:
This reaction is critical for liberating the free amine during synthetic modifications .
Nucleophilic Substitution
The spirocyclic structure’s piperidine nitrogen may participate in alkylation or acylation reactions. For instance:
Here, R-X represents alkyl halides or acyl chlorides. Such reactions are foundational for derivatization in drug discovery .
Oxidation and Reduction
The furopyridine moiety may undergo redox reactions:
-
Oxidation : The furan oxygen could be oxidized to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Pyridine rings are resistant to reduction, but catalytic hydrogenation (e.g., H₂/Pd) might saturate double bonds .
Enzyme Binding
The compound’s spirocyclic framework allows interactions with enzymes such as cytochrome P450. Computational docking studies suggest binding to active sites via hydrogen bonding and hydrophobic interactions, potentially inhibiting enzymatic activity .
Protein Conformational Changes
In vitro studies indicate that the dihydrochloride salt alters protein conformations by binding to allosteric sites, modulating signaling pathways like MAPK/ERK .
Comparative Reactivity
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Neutralization | NaOH (aqueous) | Free base + NaCl |
| Alkylation | Alkyl halides, DMF, 60°C | N-alkylated derivative |
| Enzymatic Inhibition | Cytochrome P450 isoforms | Reduced metabolic activity |
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride has been investigated for its potential as a therapeutic agent due to its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it has shown promise in:
- Cognitive Enhancement : Research indicates that compounds with similar structures have been used as agonists for α7 nAChRs, which are implicated in cognitive functions. These compounds may help in treating cognitive deficits associated with schizophrenia and other neurodegenerative diseases .
- Neuroprotection : Studies suggest that such compounds can offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by enhancing cholinergic signaling in the brain .
Agricultural Biotechnology Applications
The compound has also been explored in agricultural biotechnology as a plant growth regulator. Its derivatives have demonstrated significant auxin-like and cytokinin-like activities:
- Plant Growth Regulation : In studies focused on maize (Zea mays L.) and pea (Pisum sativum L.), it was found that applying low concentrations of synthetic heterocyclic compounds can stimulate vegetative growth. For instance, biometric assessments indicated that seedlings treated with these compounds exhibited improved growth metrics compared to controls grown in distilled water .
- Photosynthetic Enhancement : The application of these compounds led to increased chlorophyll synthesis and overall photosynthetic activity in treated plants. For example, chlorophyll content increased significantly in treated maize seedlings compared to untreated controls .
Case Study 1: Cognitive Enhancement
In a study examining the effects of various nAChR agonists on cognitive performance, this compound was highlighted for its ability to enhance memory retention and learning capabilities in animal models. The findings suggest potential applications in developing treatments for cognitive disorders.
Case Study 2: Agricultural Growth Regulation
A field trial was conducted using this compound on cucumber (Cucumis sativus L.) plants. Results showed that application at a concentration of significantly improved seed germination rates and vegetative growth compared to untreated plants. The study concluded that such synthetic low molecular weight heterocyclic compounds could serve as effective substitutes for traditional phytohormones in agricultural practices.
Mechanism of Action
The mechanism by which 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- The dihydrochloride form (CAS 1017599-04-0) has two chloride ions, enhancing its solubility compared to the monohydrochloride analogue (CAS 475152-16-0) .
- For example, the ketone derivative (CAS 475152-16-0) is prioritized in synthetic chemistry due to its reactivity .
- Compounds like 3H-spiro[2-benzofuran-1,3'-piperidine] (CAS 54775-03-0) demonstrate how replacing the furopyridine ring with benzofuran modifies biological activity and binding affinity .
Research and Commercial Relevance
- Drug Discovery : Spiro-furopyridine-piperidine scaffolds are valued for their conformational rigidity, which enhances target selectivity. For example, DHODH inhibitors derived from similar structures are in preclinical trials for cancer .
- Supply Chain Limitations: Both the dihydrochloride (CAS 1017599-04-0) and monohydrochloride (CAS 475152-16-0) forms face supply shortages, highlighting demand for scalable synthesis routes .
Biological Activity
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1017599-04-0
- Molecular Formula : C11H16Cl2N2O
- Molecular Weight : 263.16 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.
Antiviral Activity
Research indicates that compounds similar to 1H-Spiro[furo[3,4-c]pyridine] exhibit antiviral properties. For instance, modifications of pyridine derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The incorporation of piperidine rings enhances the bioactivity of these compounds by improving their interaction with viral enzymes and host cell receptors .
Anticancer Potential
Several studies have highlighted the anticancer potential of spiro compounds. For example, spiro-fused systems have been linked to the inhibition of cancer cell proliferation through various mechanisms:
- Induction of apoptosis in malignant cells.
- Inhibition of angiogenesis.
- Disruption of cell cycle progression.
A specific study demonstrated that derivatives with spiro structures could effectively target pathways involved in tumor growth and metastasis .
Neuroprotective Effects
Preliminary research suggests that 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] may possess neuroprotective properties. Compounds with similar structures have been shown to modulate neurotransmitter levels and protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for viral replication or cancer cell survival.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to enhanced neuroprotective effects.
- Signal Transduction Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of novel nucleoside analogs, derivatives similar to 1H-Spiro[furo[3,4-c]pyridine] were tested against various viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, highlighting the compound's potential as an antiviral agent .
Case Study 2: Cancer Cell Line Studies
A recent investigation into the effects of spiro compounds on cancer cell lines demonstrated that treatment with 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] resulted in a marked decrease in cell viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings by showing an increase in sub-G1 phase cells indicative of apoptotic activity .
Q & A
Q. What are the key synthetic routes for 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride?
The synthesis typically involves multi-step protocols:
- Spirocyclization : Base-catalyzed cyclization of pre-functionalized pyridine and piperidine precursors, often using reagents like NaOH in dichloromethane (DCM) to form the spiro core .
- Salt Formation : Conversion of the free base to the dihydrochloride salt via treatment with HCl gas or aqueous HCl, followed by crystallization from ethanol or toluene .
- Derivatization : Acylation or sulfonylation of the piperidine nitrogen (e.g., using benzyl chlorides or methyl sulfonyl groups) to modify reactivity or solubility .
Q. Key Considerations :
Q. How is the structural identity of this spiro compound confirmed?
A combination of spectroscopic and computational methods is used:
- NMR : and NMR identify proton environments (e.g., spiro junction protons at δ 3.5–4.5 ppm) and carbon connectivity .
- Mass Spectrometry : GC-MS or LC-MS detects the molecular ion peak (e.g., m/z 204.225 for the free base) and fragmentation patterns .
- X-ray Crystallography : Resolves the spiro geometry and confirms dihydrochloride salt formation via Cl counterion positions .
Q. Data Example :
| Technique | Key Observations | Reference |
|---|---|---|
| NMR (DMSO-d6) | δ 4.2–4.5 (piperidine CH), δ 7.8–8.2 (pyridine protons) | |
| GC-MS | M at m/z 204.225, fragment at m/z 152 (furopyridine loss) |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?
Methodological approaches include:
- Functional Group Modifications : Introduce substituents (e.g., halogens, alkyl chains) at the pyridine or piperidine moieties to assess impact on receptor binding .
- Biological Assays : Test derivatives for antiproliferative activity (e.g., MTT assays on cancer cell lines) or enzyme inhibition (e.g., kinase profiling) .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like GABA receptors or ion channels .
Q. Case Study :
- A furopyridine derivative with a 6-fluoro substituion showed enhanced cytotoxicity (IC = 2.1 µM in HeLa cells) compared to the parent compound (IC = 8.3 µM) .
Q. How to resolve contradictions in reported solubility and stability data?
Discrepancies may arise from differing salt forms or experimental conditions:
- Solubility : The dihydrochloride salt is highly soluble in water (>50 mg/mL) but poorly in DCM (<1 mg/mL). Free base forms require DMSO or DMF for dissolution .
- Stability : Under acidic conditions (pH < 3), the spiro ring remains intact, but basic conditions (pH > 9) induce hydrolysis. Long-term storage at −20°C in amber vials is recommended .
Q. Mitigation Strategies :
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Matrix Interference : Biological samples (e.g., plasma) require SPE or protein precipitation prior to LC-MS/MS analysis .
- Detection Limits : Optimize MRM transitions (e.g., m/z 204 → 152 for quantification) to achieve sub-ng/mL sensitivity .
- Internal Standards : Use deuterated analogs (e.g., d-spiro compound) to correct for ion suppression .
Q. How to design experiments to elucidate its mechanism of action?
- Target Identification : Combine affinity chromatography (using immobilized spiro compound) with mass spectrometry-based proteomics .
- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment to map affected signaling pathways (e.g., MAPK/ERK) .
- In Vivo Models : Assess pharmacokinetics (e.g., C and T) in rodents and correlate with efficacy in disease models .
Q. Data Contradictions and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
